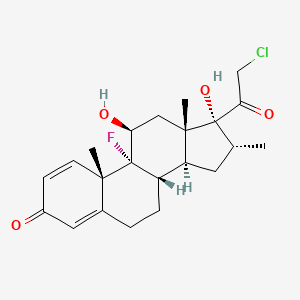
16-epi-Clobetasol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-epi-Clobetasol is a synthetic corticosteroid, structurally related to clobetasol propionate. It is primarily used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is a stereoisomer of clobetasol, differing in the configuration at the 16th carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-epi-Clobetasol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Halogenation: Incorporation of halogen atoms, such as chlorine and fluorine.
Esterification: Formation of ester bonds to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
16-epi-Clobetasol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and esterified derivatives of this compound.
科学研究应用
16-epi-Clobetasol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions like psoriasis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
作用机制
16-epi-Clobetasol exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes. The primary molecular targets include:
Phospholipase A2: Inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Cytokines: Suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.
相似化合物的比较
Similar Compounds
Clobetasol Propionate: The parent compound, widely used in dermatology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A corticosteroid with a comparable mechanism of action.
Uniqueness
16-epi-Clobetasol is unique due to its specific stereochemistry, which may influence its binding affinity and potency. This stereoisomeric variation can result in differences in pharmacokinetics and pharmacodynamics compared to its analogs.
属性
CAS 编号 |
61319-46-8 |
|---|---|
分子式 |
C22H28ClFO4 |
分子量 |
410.9 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI 键 |
FCSHDIVRCWTZOX-CXSFZGCWSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
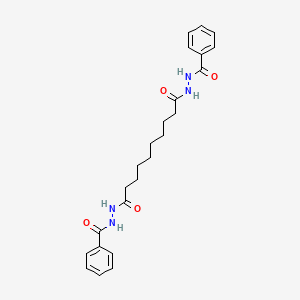
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
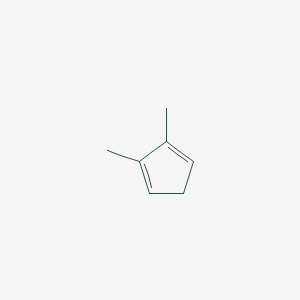

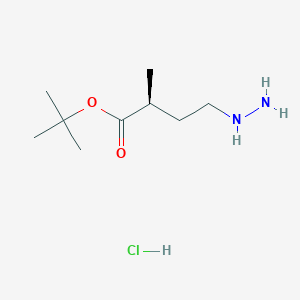
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

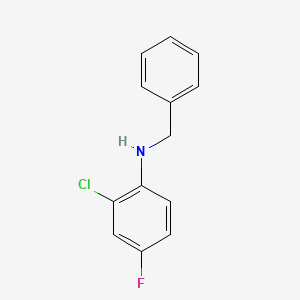
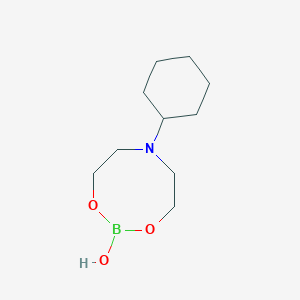
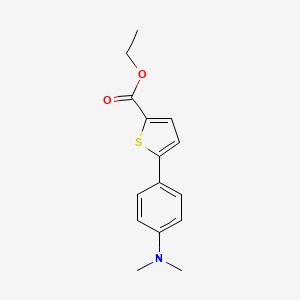
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
